molecular formula C26H30ClNO3 B13750460 2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate CAS No. 102585-64-8

2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate

Cat. No.: B13750460
CAS No.: 102585-64-8
M. Wt: 440.0 g/mol
InChI Key: NYJBIGCFHOWGQU-UHFFFAOYSA-N
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Description

2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate is a complex organic compound with the molecular formula C26-H27-N-O3.Cl-H.C2-H6-O and a molecular weight of 484.08 . This compound is known for its unique structure, which includes a triphenylacetic acid core and a morpholinoethyl ester group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate typically involves the esterification of 2,2,2-triphenylacetic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with cellular components. The triphenylacetic acid core is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Triphenylacetic acid (2-morpholinoethyl) ester hydrochloride ethanoate is unique due to its combination of a triphenylacetic acid core and a morpholinoethyl ester group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

102585-64-8

Molecular Formula

C26H30ClNO3

Molecular Weight

440.0 g/mol

IUPAC Name

1-(2-morpholin-4-ium-4-ylethoxy)-2,2,2-triphenylethanol;chloride

InChI

InChI=1S/C26H29NO3.ClH/c28-25(30-21-18-27-16-19-29-20-17-27)26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15,25,28H,16-21H2;1H

InChI Key

NYJBIGCFHOWGQU-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Cl-]

Origin of Product

United States

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